molecular formula C16H18N4O2S B15154897 N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3,5-dimethylphenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B15154897
M. Wt: 330.4 g/mol
InChI Key: HMVANNIRGLBPRD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the triazole ring fused with a pyridine ring and a sulfonamide group makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the formation of the triazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method can significantly reduce reaction times and improve yields by providing uniform heating and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as CDK2, by binding to their active sites and preventing their phosphorylation activity. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of a triazole ring fused with a pyridine ring and a sulfonamide group. This structure imparts distinct biological activities, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-15-17-18-16-14(6-5-7-20(15)16)23(21,22)19-13-9-11(2)8-12(3)10-13/h5-10,19H,4H2,1-3H3

InChI Key

HMVANNIRGLBPRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC(=C3)C)C

Origin of Product

United States

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